REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]([N:6]1[C:10]([C:11]([F:14])([F:13])[F:12])=[C:9](CC#N)[CH:8]=[N:7]1)([CH3:5])[CH3:4].[CH3:18][CH2:19][OH:20]>>[CH:3]([N:6]1[C:10]([C:11]([F:14])([F:13])[F:12])=[C:9]([CH2:18][C:19]([OH:1])=[O:20])[CH:8]=[N:7]1)([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=CC(=C1C(F)(F)F)CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (50 mL)
|
Type
|
WASH
|
Details
|
then washed with EtOAc (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% IPA in DCM (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC(=C1C(F)(F)F)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |